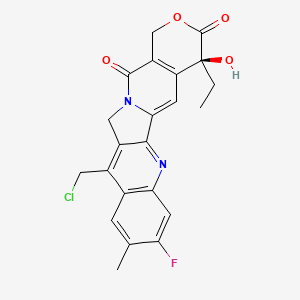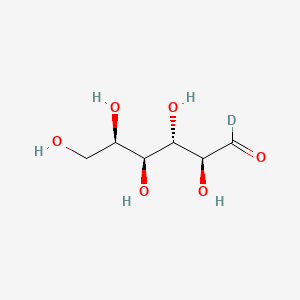
D-(+)-Talose-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-(+)-Talose-d1: is a rare aldohexose sugar, which is an epimer of D-galactose It is a stereoisomer of D-talose, differing in the configuration around one specific carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-(+)-Talose-d1 can be synthesized from D-galactose through a series of chemical reactions involving epimerization. This process typically involves the use of strong bases and specific catalysts to achieve the desired stereochemical configuration.
Enzymatic Synthesis: Enzymatic methods can also be employed, where specific enzymes catalyze the conversion of D-galactose to this compound under controlled conditions.
Industrial Production Methods:
Fermentation: Industrial production may involve microbial fermentation processes where genetically engineered microorganisms are used to produce this compound from simpler sugars.
Chemical Catalysis: Large-scale chemical synthesis using optimized reaction conditions and catalysts to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-(+)-Talose-d1 can undergo oxidation reactions to form corresponding aldonic acids.
Reduction: Reduction of this compound can yield alditols, such as talitol.
Substitution: Various substitution reactions can occur, where functional groups are replaced with others, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, bromine water.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Aldonic Acids: Formed through oxidation.
Alditols: Formed through reduction.
Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology:
Metabolic Studies: Used in studies to understand carbohydrate metabolism and enzyme specificity.
Cell Culture Media: Incorporated into cell culture media to study the effects of rare sugars on cell growth and differentiation.
Medicine:
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents due to its unique properties.
Diagnostics: Used in diagnostic assays to detect specific enzymes or metabolic disorders.
Industry:
Food Industry: Potential use as a low-calorie sweetener or functional food ingredient.
Biotechnology: Used in the production of bio-based materials and biopolymers.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: D-(+)-Talose-d1 interacts with specific enzymes involved in carbohydrate metabolism, altering their activity and specificity.
Cell Signaling: May influence cell signaling pathways by acting as a ligand for certain receptors or enzymes.
Comparison with Similar Compounds
D-Galactose: An epimer of D-(+)-Talose-d1, differing in the configuration around one carbon atom.
D-Allose: Another rare aldohexose sugar with similar structural properties.
D-Mannose: A stereoisomer with different biological functions and applications.
Uniqueness:
Structural Configuration: The unique stereochemical configuration of this compound sets it apart from other similar compounds.
Biological Activity: Its specific interactions with enzymes and metabolic pathways make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-1-deuterio-2,3,4,5,6-pentahydroxyhexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i1D |
InChI Key |
GZCGUPFRVQAUEE-SXTXTPHOSA-N |
Isomeric SMILES |
[2H]C(=O)[C@H]([C@H]([C@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


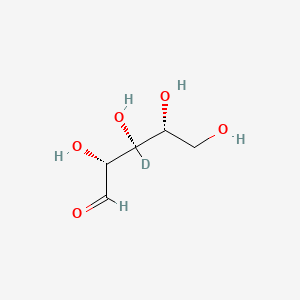
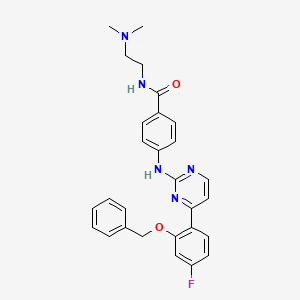
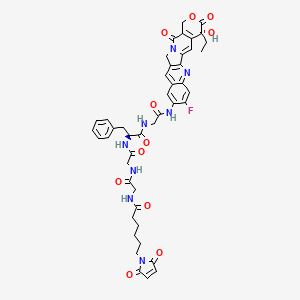
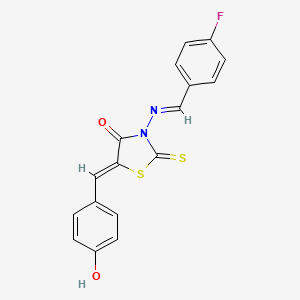
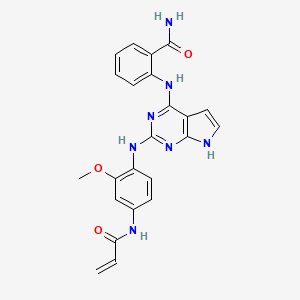
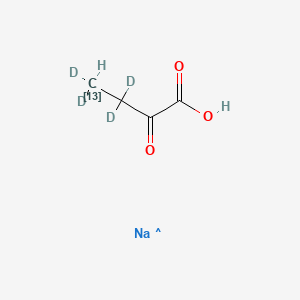
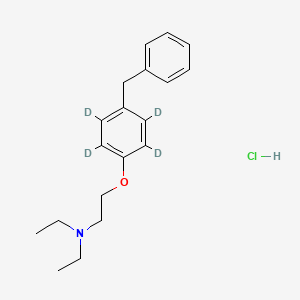
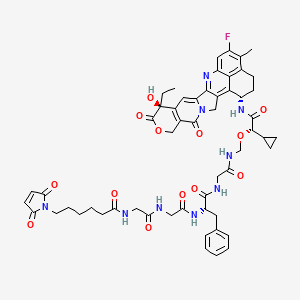

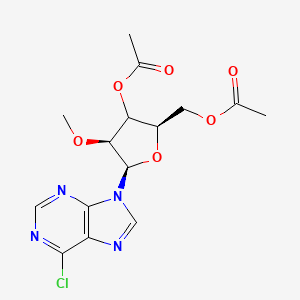
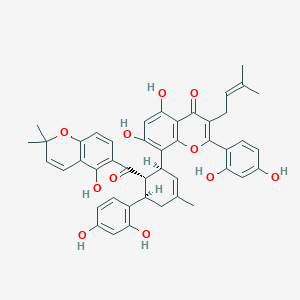

![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
